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Compound of Interest

Compound Name: Antibacterial agent 127

Cat. No.: B15568664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel pleuromutilin derivative,

designated as Antibacterial Agent 127 and referred to in scientific literature as Compound 23.

This agent has demonstrated significant potential in combating drug-resistant bacteria,

particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document details its

antibacterial activity, cytotoxicity, and the experimental protocols utilized for its characterization.

Core Compound and Chemical Identity
Antibacterial Agent 127 (Compound 23) is a semi-synthetic derivative of the diterpene

antibiotic, pleuromutilin. Its chemical structure is characterized by the core pleuromutilin

scaffold with a C-14 side chain modification of 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-

one. This modification is crucial for its enhanced antibacterial potency.

Quantitative Data Summary
The following tables summarize the key quantitative data for Antibacterial Agent 127
(Compound 23), providing a comparative view of its biological activity.

Table 1: In Vitro Antibacterial Activity of Antibacterial Agent 127 (Compound 23)
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Bacterial Strain Abbreviation
Minimum Inhibitory
Concentration (MIC)
(µg/mL)

Methicillin-susceptible

Staphylococcus aureus (ATCC

29213)

MSSA 0.063

Methicillin-susceptible

Staphylococcus aureus (ATCC

25923)

MSSA 0.063

Methicillin-resistant

Staphylococcus aureus

(Clinical Isolate)

MRSA 0.063

Methicillin-resistant

Staphylococcus epidermidis

(Clinical Isolate)

MRSE 0.25

Escherichia coli (ATCC 25922) E. coli 32

Salmonella pullorum S. pullorum 64

Data sourced from MedChemExpress product information, referencing a study on pleuromutilin

derivatives with a 4(3H)-quinazolinone scaffold and its analogues.[1]

Table 2: In Vitro Cytotoxicity and Metabolic Stability of Antibacterial Agent 127 (Compound

23)

Cell Line Assay IC50 (µM)

Murine Macrophage (RAW

264.7)
Cytotoxicity >100

System Assay Half-life (t1/2)

Rat Liver Microsomes Metabolic Stability 3.25 min
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Data sourced from MedChemExpress product information.[1]

Table 3: In Vitro CYP450 Inhibition Profile of Antibacterial Agent 127 (Compound 23)

CYP450 Isoform Substrate IC50 (µM)

CYP3A4 Midazolam 2.64

CYP3A4 Testosterone 1.94

Data sourced from MedchemExpress product information.[1]

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
Pleuromutilin and its derivatives, including Antibacterial Agent 127, exert their antibacterial

effect by inhibiting protein synthesis in bacteria.[2][3] They bind to the peptidyl transferase

center (PTC) of the 50S subunit of the bacterial ribosome.[2][4] This binding site is located in a

highly conserved region of the 23S rRNA.

The binding of the pleuromutilin core to the A-site and the C14 side chain extending towards

the P-site interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby

preventing the formation of peptide bonds and halting protein elongation.[2][5] This mechanism

of action is distinct from many other classes of antibiotics, which contributes to the low

frequency of cross-resistance.
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Mechanism of Action of Antibacterial Agent 127.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of Antibacterial Agent 127 (Compound 23).

Synthesis of Antibacterial Agent 127 (Compound 23)
The synthesis of pleuromutilin derivatives with a 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-

one side chain involves a multi-step process. A general synthetic route is outlined below, based

on typical methods for creating pleuromutilin derivatives.
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General Synthetic Workflow for Antibacterial Agent 127.

Protocol:

Activation of Pleuromutilin: Pleuromutilin is reacted with p-toluenesulfonyl chloride in the

presence of a base like pyridine to yield 22-O-tosylpleuromutilin. This step activates the C-22

hydroxyl group for nucleophilic substitution.

Nucleophilic Substitution: The activated 22-O-tosylpleuromutilin is then reacted with the thiol

group of 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in a suitable solvent such as

dimethylformamide (DMF) with a base (e.g., potassium carbonate) to facilitate the formation

of the thioether linkage.

Purification: The final product, Antibacterial Agent 127, is purified using chromatographic

techniques such as column chromatography to yield the pure compound.
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In Vitro Antibacterial Susceptibility Testing (MIC
Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to

a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton

broth (CAMHB).

Serial Dilution of the Compound: Antibacterial Agent 127 is serially diluted in CAMHB in a

96-well microtiter plate to obtain a range of concentrations.

Inoculation: Each well containing the diluted compound is inoculated with the standardized

bacterial suspension.

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay
The cytotoxicity of Antibacterial Agent 127 is evaluated against a mammalian cell line, such

as the murine macrophage cell line RAW 264.7, using a standard assay like the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a specific density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of

Antibacterial Agent 127 and incubated for a specified period (e.g., 24 or 48 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plate

is incubated for a few hours to allow the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the

concentration of the compound that causes 50% inhibition of cell viability, is calculated from

the dose-response curve.

In Vivo Efficacy
In a neutropenic mouse thigh infection model, a single intraperitoneal injection of Antibacterial
Agent 127 (50 mg/kg) demonstrated effective inhibition of MRSA growth.[1] This in vivo study

highlights the potential of this compound for treating systemic bacterial infections.

Conclusion
Antibacterial Agent 127 (Compound 23), a novel pleuromutilin derivative, exhibits potent in

vitro activity against clinically relevant Gram-positive bacteria, including MRSA. Its distinct

mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a promising

candidate for further development in an era of increasing antibiotic resistance. While it shows

some inhibition of CYP3A4, its low cytotoxicity against mammalian cells is a favorable

characteristic. Further preclinical and clinical studies are warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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